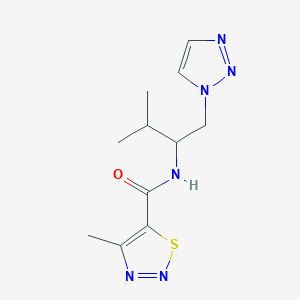
4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H16N6OS and its molecular weight is 280.35. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to "4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide" have been explored in several studies. These compounds are known for their heterocyclic structure, incorporating elements such as thiadiazole, triazole, and carboxamide groups. The synthesis methods often involve multi-step chemical reactions, including the condensation of different precursors, cyclization, and functionalization to introduce various substituents that affect the chemical and biological properties of the final products. For instance, research has detailed the synthesis of thiadiazole and triazole derivatives through reactions involving amino, mercapto, and carboxylic acid functionalities, aiming to explore their structural characteristics and potential applications (Zhang et al., 2010; Rashdan et al., 2021).
Antibacterial and Antifungal Activities
Compounds with the thiadiazole and triazole moieties have been extensively studied for their antibacterial and antifungal activities. These compounds demonstrate potential as antimicrobial agents due to their ability to inhibit the growth of various bacterial and fungal strains. The mechanism of action is often related to the disruption of microbial cell wall synthesis or inhibition of enzymes critical for microbial survival. Studies have shown that derivatives of thiadiazole and triazole exhibit significant antibacterial activities against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as antifungal activities against pathogens such as Fusarium oxysporum (Zhang et al., 2010; Fan et al., 2010).
Antiviral Potential Against COVID-19
The search for effective antiviral agents has led to the exploration of thiadiazole and triazole derivatives against COVID-19. Studies have identified compounds that exhibit good docking scores to COVID-19 main protease, suggesting potential for inhibition of virus replication. This research highlights the importance of structural-guided virtual screening approaches to identify candidates with antiviral activities, providing a foundation for further development of therapeutic agents against COVID-19 and other viral infections (Rashdan et al., 2021).
Propiedades
IUPAC Name |
4-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS/c1-7(2)9(6-17-5-4-12-15-17)13-11(18)10-8(3)14-16-19-10/h4-5,7,9H,6H2,1-3H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVYMWQLHCXKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(CN2C=CN=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

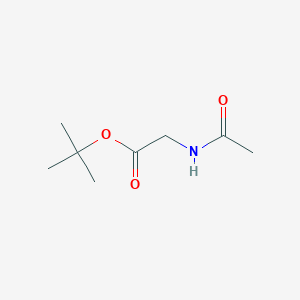
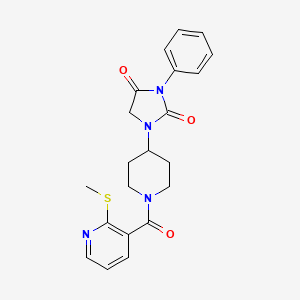
![N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide](/img/structure/B2626612.png)
![1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2626613.png)
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydro-2-naphthalenyl]-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide](/img/structure/B2626615.png)
![N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2626617.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2626619.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2626623.png)

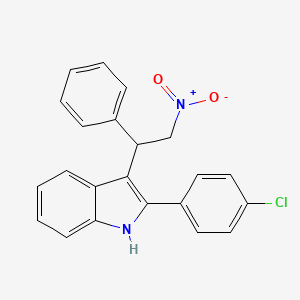
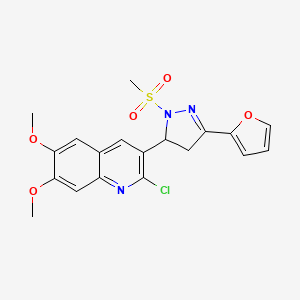
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2626630.png)
![N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2626632.png)